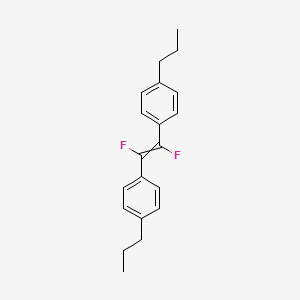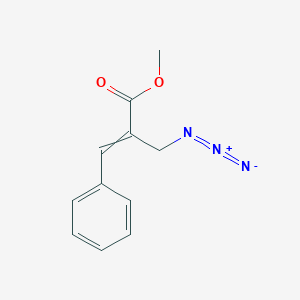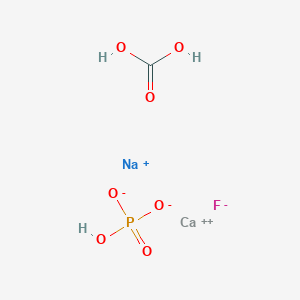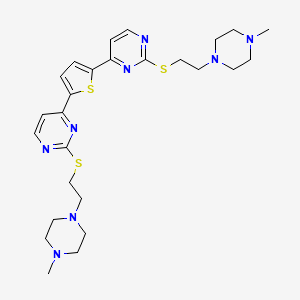![molecular formula C16H32OSi B14280787 Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- CAS No. 137897-39-3](/img/structure/B14280787.png)
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- is a chemical compound with a molecular formula of C16H32OSi It is characterized by the presence of a silane group bonded to a 2-methyl-1-cyclohexen-1-yl group and three isopropyl groups
Méthodes De Préparation
The synthesis of Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- involves several steps. One common method includes the reaction of 2-methyl-1-cyclohexen-1-ol with tris(1-methylethyl)silane under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can undergo substitution reactions where the isopropyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biological molecules for enhanced stability and functionality.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon or oxygen-containing compounds, leading to the formation of stable structures. The isopropyl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The molecular pathways involved depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- can be compared with other similar compounds such as:
Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-: This compound has a similar structure but with three methyl groups instead of isopropyl groups.
Silane, tris(1-methylethyl)[(2-methyl-1-propen-1-yl)oxy]-: This compound has a similar silane group but with a different alkyl group attached to the oxygen atom. The uniqueness of Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
137897-39-3 |
|---|---|
Formule moléculaire |
C16H32OSi |
Poids moléculaire |
268.51 g/mol |
Nom IUPAC |
(2-methylcyclohexen-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H32OSi/c1-12(2)18(13(3)4,14(5)6)17-16-11-9-8-10-15(16)7/h12-14H,8-11H2,1-7H3 |
Clé InChI |
BRINUMADMOLJPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCC1)O[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
ethanimidamide](/img/structure/B14280755.png)

![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)

![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
